molecular formula C19H22O4 B15075274 4-Tert-butylphenyl 3,4-dimethoxybenzoate CAS No. 385373-36-4

4-Tert-butylphenyl 3,4-dimethoxybenzoate

Cat. No.: B15075274
CAS No.: 385373-36-4
M. Wt: 314.4 g/mol
InChI Key: FPFFDKZMOPMMGA-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, where the carboxylic acid group is substituted with a 4-tert-butylphenyl moiety. The compound’s structure features two methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring, which influence electronic and steric properties, and a bulky tert-butyl group on the phenyl ester, enhancing hydrophobicity and steric hindrance .

Properties

CAS No.

385373-36-4

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4-tert-butylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C19H22O4/c1-19(2,3)14-7-9-15(10-8-14)23-18(20)13-6-11-16(21-4)17(12-13)22-5/h6-12H,1-5H3

InChI Key

FPFFDKZMOPMMGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • 3,4-Dimethoxybenzoic acid (1 equiv)
    • 4-Tert-butylphenol (1.2–1.5 equiv)
    • DCC (1.5–2.0 equiv)
    • 4-Dimethylaminopyridine (DMAP, catalytic)
    • Solvent: Dichloromethane (DCM) or chloroform.
  • Conditions :

    • Temperature: 30–45°C
    • Time: 1–5 hours
    • Workup: Filter to remove dicyclohexylurea (DCU), wash with NaHCO₃, and concentrate.
  • Yield : ~80–90% (estimated from analogous reactions in).

Advantages :

  • Mild conditions prevent decomposition of methoxy or tert-butyl groups.
  • High selectivity with minimal side reactions.

Challenges :

  • DCU byproduct requires filtration.
  • DCC is moisture-sensitive and requires anhydrous conditions.

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification employs protic acids to activate the carboxylic acid. For industrial scalability, solid acid catalysts like ion-exchange resins are preferred.

Procedure

  • Reactants :

    • 3,4-Dimethoxybenzoic acid (1 equiv)
    • 4-Tert-butylphenol (1.1–1.5 equiv)
    • Catalyst: Amberlite IR-120 (5–20 wt%) or H₂SO₄ (2–5 mol%)
    • Solvent: Toluene or xylene.
  • Conditions :

    • Temperature: 110–150°C (reflux)
    • Time: 4–24 hours
    • Water removal: Azeotropic distillation with Dean-Stark trap.
  • Yield : 70–85% (based on similar esters in).

Advantages :

  • Scalable for industrial production.
  • Reusable catalysts (e.g., ion-exchange resins).

Challenges :

  • High temperatures may degrade methoxy groups.
  • Acidic conditions risk tert-butyl group elimination.

Acyl Chloride Intermediate Route

This two-step method involves converting the carboxylic acid to its reactive acyl chloride, followed by coupling with 4-tert-butylphenol.

Procedure

  • Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

    • React 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
    • Conditions: Reflux in DCM for 2–4 hours.
  • Step 2: Esterification

    • React acyl chloride (1 equiv) with 4-tert-butylphenol (1.1 equiv) in pyridine or triethylamine.
    • Solvent: Tetrahydrofuran (THF) or DCM.
    • Yield: 75–90%.

Advantages :

  • Rapid reaction at room temperature.
  • High purity due to inert byproducts (e.g., HCl gas).

Challenges :

  • Acyl chlorides are moisture-sensitive and corrosive.
  • Requires strict anhydrous conditions.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics, reducing time and energy.

Procedure

  • Reactants :

    • 3,4-Dimethoxybenzoic acid (1 equiv)
    • 4-Tert-butylphenol (1.2 equiv)
    • Catalyst: DMAP (0.1 equiv)
    • Solvent: DMF or acetonitrile.
  • Conditions :

    • Microwave power: 150–200 W
    • Temperature: 100–120°C
    • Time: 10–30 minutes.
  • Yield : ~85–92% (based on similar reactions in).

Advantages :

  • Dramatically reduced reaction time.
  • Enhanced selectivity and yield.

Challenges :

  • Specialized equipment required.
  • Limited scalability for industrial use.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Scalability
Steglich Esterification DCC/DMAP 30–45°C 1–5 h 80–90% Lab-scale
Fischer Esterification H₂SO₄/Amberlite 110–150°C 4–24 h 70–85% Industrial
Acyl Chloride Route Pyridine RT–60°C 2–4 h 75–90% Lab-scale
Microwave-Assisted DMAP 100–120°C 10–30 min 85–92% Pilot-scale

Critical Considerations

  • Steric Hindrance : The tert-butyl group in 4-tert-butylphenol slows nucleophilic attack, necessitating excess alcohol or prolonged reaction times.
  • Purification : Recrystallization from ethanol or methanol yields high-purity product (mp 59–62°C).
  • Byproduct Management : DCU (from DCC) and HCl (from acyl chloride) require careful handling.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

4-Tert-butylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Substituent Position Effects: 3,4- vs. 2,4- and 3,5-Dimethoxybenzoates

The position of methoxy groups significantly impacts physicochemical and biological properties:

Thermal Stability in Metal Complexes
  • Cu(II) Complexes : 2,4-Dimethoxybenzoate Cu(II) complexes exhibit higher thermal stability than 3,4-dimethoxybenzoate analogs. For example, decomposition temperatures for 2,4- and 3,4-dimethoxybenzoate Cu(II) complexes are ~485 K and ~450 K, respectively. This is attributed to stronger electron-donating mesomeric effects in 2,4-isomers, stabilizing metal-ligand bonds .
  • Nd(III) Complexes : 2,4-Dimethoxybenzoate Nd(III) complexes decompose in two steps (495–685 K and 983–1010 K), forming Nd₂O₃ as the final product. In contrast, 3,4-dimethoxybenzoate Nd(III) complexes are less thermally stable, with decomposition initiating at lower temperatures .

Table 1. Thermal Decomposition Data for Metal Complexes

Compound Metal Decomposition Steps (K) Final Product Stability Rank
2,4-Dimethoxybenzoate Cu(II) 450–600 CuO High
3,4-Dimethoxybenzoate Cu(II) 400–550 CuO Moderate
2,4-Dimethoxybenzoate Nd(III) 495–685, 983–1010 Nd₂O₃ High
3,4-Dimethoxybenzoate Nd(III) 480–670, 950–990 Nd₂O₃ Moderate

Table 2. Cholinesterase Inhibition Data

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate 12.3 18.7
(5-Formylfuran-2-yl) methyl 4-nitrobenzoate 25.4 29.8

Ester Group Variations

Steric and Hydrophobic Effects
  • This property is critical in photopolymerization initiators (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate) .

Structural Analogs in Material Science

  • Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate: A photoinitiator used in radical polymerization, sharing the 4-tert-butylphenyl group with 4-tert-butylphenyl 3,4-dimethoxybenzoate. The iodonium salt’s efficiency is attributed to its high oxidative stability and compatibility with acrylate monomers .
  • Tryptamine 3,4-Dimethoxybenzoate: A crystalline salt with a monoclinic structure (space group P2/c), highlighting the role of methoxy groups in stabilizing intermolecular interactions via hydrogen bonding .

Biological Activity

4-Tert-butylphenyl 3,4-dimethoxybenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group attached to a phenyl ring, along with a benzoate structure that includes two methoxy groups at the 3 and 4 positions. The structural complexity of this compound suggests various interactions within biological systems, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H22_{22}O4_{4}, with a molecular weight of approximately 302.36 g/mol. Its structural representation highlights the presence of functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC17_{17}H22_{22}O4_{4}
Molecular Weight302.36 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors, possibly through interactions with thiol groups in proteins.

Enzyme Inhibition

The compound may act as an enzyme inhibitor , influencing various biochemical pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, thereby modulating their activity. For instance, molecular docking studies suggest that the methoxy groups enhance binding interactions with target enzymes, increasing the compound's efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Enzyme Interaction Studies : Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that it could inhibit certain enzymes at low concentrations, which could be beneficial for therapeutic applications targeting metabolic disorders.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Tert-butylphenyl 3,5-dimethoxybenzoate Similar structure with methoxy groupsDifferent biological activity profile
3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole Contains triazole coreExhibits significant antimicrobial properties

This table illustrates how variations in substituents and positioning can lead to distinct chemical behaviors and biological activities among similar compounds.

Q & A

Q. How can the synthesis of 4-Tert-butylphenyl 3,4-dimethoxybenzoate be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves esterification between 3,4-dimethoxybenzoyl chloride and 4-tert-butylphenol under basic conditions (e.g., pyridine or DMAP as catalysts). Key parameters include:

  • Reagent stoichiometry : A 1.2:1 molar ratio of acyl chloride to phenol ensures complete reaction .
  • Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate (4:1) resolves unreacted starting materials. Purity (>98%) is confirmed via HPLC and melting point analysis (cf. similar compounds: 59–110°C ).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using substituent effects. For example, the tert-butyl group appears as a singlet at ~1.3 ppm (9H), while aromatic protons from the 3,4-dimethoxybenzoate moiety resonate at 6.8–7.5 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For analogs, HRMS-ESI matches theoretical m/z within 0.001 Da .
  • FT-IR : Validate ester carbonyl (C=O) at ~1720 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures (e.g., analogs degrade >150°C ).
  • Photostability : Store in amber vials at –20°C to prevent photodegradation, as dimethoxy groups are UV-sensitive .
  • Hydrolytic stability : Monitor via pH-dependent accelerated testing (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer: Discrepancies in chemical shifts may arise from solvent effects, crystallinity, or substituent electronic interactions. Strategies include:

  • Solvent standardization : Compare DMSO-d6 vs. CDCl3; methoxy protons shift upfield in polar solvents .
  • Crystallographic validation : Single-crystal XRD (as in Fig. 4 of ) confirms spatial arrangement, clarifying peak assignments.
  • DFT calculations : Simulate NMR spectra using Gaussian09 with B3LYP/6-311+G(d,p) to predict shifts .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites. For analogs, the ester carbonyl is the primary reactive center .
  • Transition state modeling : Use QM/MM (e.g., CP2K) to simulate reaction pathways with nucleophiles (e.g., hydroxide), assessing activation energies .

Q. How to design bioactivity studies while avoiding cytotoxicity artifacts?

Methodological Answer:

  • Dose optimization : Conduct MTT assays on HEK293 or HepG2 cells to determine IC50 thresholds (e.g., analogs show activity at 10–50 µM ).
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; t1/2 >60 min suggests suitability for in vivo models .
  • Target specificity : Molecular docking (AutoDock Vina) against receptors (e.g., opioid receptors for related esters ) identifies off-target risks.

Q. How to reconcile discrepancies in reaction kinetics for scaled-up synthesis?

Methodological Answer:

  • Scale-dependent heat transfer : Use reaction calorimetry (e.g., EasyMax) to optimize stirring rates and cooling in batch reactors .
  • Byproduct analysis : LC-MS identifies dimethoxybenzoic acid (hydrolysis byproduct), requiring pH control (pH 7–8) .
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., THF vs. DCM) to model optimal conditions .

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